molecular formula C3H6Cl2FN B13898759 3-Chloro-3-fluoro-azetidine;hydrochloride

3-Chloro-3-fluoro-azetidine;hydrochloride

Cat. No.: B13898759
M. Wt: 145.99 g/mol
InChI Key: RGCXRULGRGZYNF-UHFFFAOYSA-N
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Description

3-Chloro-3-fluoro-azetidine;hydrochloride is a chemical compound with the molecular formula C3H5ClFN·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-fluoro-azetidine;hydrochloride typically involves the reaction of azetidine with chlorinating and fluorinating agents. One common method includes the use of thionyl chloride (SOCl2) and hydrogen fluoride (HF) to introduce the chlorine and fluorine atoms, respectively. The reaction is usually carried out under controlled conditions to ensure the selective substitution at the desired positions on the azetidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can help in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-fluoro-azetidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .

Scientific Research Applications

3-Chloro-3-fluoro-azetidine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-3-fluoro-azetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This property makes it valuable in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoroazetidine;hydrochloride
  • 3-Chloroazetidine;hydrochloride
  • 3,3-Difluoroazetidine;hydrochloride

Uniqueness

3-Chloro-3-fluoro-azetidine;hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the azetidine ring. This dual substitution imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to its mono-substituted counterparts .

Properties

Molecular Formula

C3H6Cl2FN

Molecular Weight

145.99 g/mol

IUPAC Name

3-chloro-3-fluoroazetidine;hydrochloride

InChI

InChI=1S/C3H5ClFN.ClH/c4-3(5)1-6-2-3;/h6H,1-2H2;1H

InChI Key

RGCXRULGRGZYNF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(F)Cl.Cl

Origin of Product

United States

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